Regioselective Synthesis: 96% Yield via Selective Thiolation at C3 with Chlorine Retention at C6
In nucleophilic displacement reactions, 6-chloropyridazine-3-thiol is synthesized with high regioselectivity from 3,6-dichloropyridazine. The sulfur nucleophile (NaSH) selectively displaces chlorine at the 3-position while preserving the 6-chloro substituent for downstream functionalization, achieving a 96% isolated yield . This contrasts with oxygen and nitrogen nucleophiles, which exhibit different regiochemical outcomes on the pyridazine N-oxide scaffold [1].
| Evidence Dimension | Reaction Yield and Regioselectivity |
|---|---|
| Target Compound Data | 96% yield; selective thiolation at C3 with 6-Cl retention |
| Comparator Or Baseline | Oxygen/nitrogen nucleophiles on pyridazine N-oxide show different positional selectivity |
| Quantified Difference | 96% vs. divergent regiochemical outcomes with O/N nucleophiles |
| Conditions | NaSH in ethanol, reflux 1 h, then pH adjustment (pH 9 to pH 2); 3,6-dichloropyridazine starting material |
Why This Matters
This high-yielding, regioselective synthesis provides a reliable route to a bifunctional building block, reducing procurement costs and enabling predictable downstream derivatization.
- [1] Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. RSC Publishing. Displacement at 6-position with Na2S gives 3-chloropyridazine-6-thiol 1-oxide, contrasting with O/N nucleophiles. View Source
